molecular formula C20H27ClN2O3 B499138 2-[4-[(1-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide

2-[4-[(1-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide

Cat. No.: B499138
M. Wt: 378.9g/mol
InChI Key: JCBVWFUYCRCTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[(1-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. The compound features an adamantyl group, which is a bulky, diamond-like structure, attached to an aminomethyl group. This configuration is further connected to a phenoxyacetamide moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(1-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide typically involves multiple steps. One common method starts with the preparation of the adamantylamine derivative, which is then reacted with a chloromethoxyphenol compound. The final step involves the acylation of the intermediate product to form the acetamide. The reaction conditions often include the use of organic solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(1-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[4-[(1-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-[(1-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can affect the binding affinity to enzymes or receptors. The compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, it can modulate receptor activity by binding to specific sites and influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-[(1-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide stands out due to the presence of the chloro group, which can enhance its reactivity and binding properties. This makes it a valuable compound for specific applications where increased reactivity is desired.

Properties

Molecular Formula

C20H27ClN2O3

Molecular Weight

378.9g/mol

IUPAC Name

2-[4-[(1-adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide

InChI

InChI=1S/C20H27ClN2O3/c1-25-17-6-15(5-16(21)19(17)26-11-18(22)24)10-23-20-7-12-2-13(8-20)4-14(3-12)9-20/h5-6,12-14,23H,2-4,7-11H2,1H3,(H2,22,24)

InChI Key

JCBVWFUYCRCTJO-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNC23CC4CC(C2)CC(C4)C3)Cl)OCC(=O)N

Canonical SMILES

COC1=C(C(=CC(=C1)CNC23CC4CC(C2)CC(C4)C3)Cl)OCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.